Home > Products > Screening Compounds P139886 > DNA-PK Inhibitor V
DNA-PK Inhibitor V - 404009-46-7

DNA-PK Inhibitor V

Catalog Number: EVT-258848
CAS Number: 404009-46-7
Molecular Formula: C17H17NO3
Molecular Weight: 283.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
[2-hydroxy-4-(4-morpholinyl)phenyl]-phenylmethanone is a member of benzophenones.
Source and Classification

AZD7648 was developed by AstraZeneca and classified as a small-molecule inhibitor targeting the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs). It is part of a broader class of compounds designed to modulate DNA repair mechanisms, specifically those involved in the response to double-strand breaks (DSBs) in DNA. The compound has been shown to effectively sensitize cells to ionizing radiation and chemotherapeutic agents, making it a valuable tool in oncology and genetic engineering research .

Synthesis Analysis

AZD7648 was synthesized through a multigram-scale process that emphasizes efficiency and selectivity. The synthesis involves several key steps:

  1. Initial Screening: A corporate collection was screened for compounds with good selectivity against PI3 kinase-related proteins.
  2. Optimization: The lead compound was optimized for potency and physicochemical properties. This included modifications to the bicyclic core structure (7,9-dihydro-8H-purin-8-one) to enhance selectivity for DNA-PKcs over other kinases.
  3. Final Compound: The final structure was confirmed through various analytical techniques, ensuring that it maintained high potency (IC50 = 0.6 nM) while exhibiting over 90-fold selectivity against ATM and ATR kinases .

The synthetic route also focused on improving the compound's solubility and metabolic stability, critical factors for its efficacy in biological systems.

Molecular Structure Analysis

AZD7648 has a complex molecular structure characterized by a bicyclic purinone core. The key structural features include:

  • Bicyclic Core: The 7,9-dihydro-8H-purin-8-one structure is central to its activity.
  • Substituents: Modifications on the bicyclic core enhance binding affinity and selectivity towards DNA-PKcs.
  • Molecular Weight: Approximately 284.32 g/mol, which is conducive for cellular uptake and bioavailability.

Crystallographic studies suggest that the compound adopts specific conformations when bound to DNA-PKcs, facilitating effective inhibition of its activity .

Chemical Reactions Analysis

AZD7648 primarily interacts with DNA-PKcs through competitive inhibition. Upon binding, it prevents the phosphorylation of key substrates involved in DNA repair processes:

  • Phosphorylation Inhibition: AZD7648 inhibits autophosphorylation of DNA-PKcs at Ser2056, which is crucial for its activation during DSB repair.
  • Impact on NHEJ: By inhibiting DNA-PKcs activity, AZD7648 reduces NHEJ efficiency, thereby shifting the balance towards homologous recombination (HR), which is often more precise .

This alteration in repair pathway choice has significant implications for enhancing genome editing precision.

Mechanism of Action

The mechanism of action of AZD7648 involves several key steps:

  1. Binding to DNA-PKcs: AZD7648 binds competitively to the ATP-binding site of DNA-PKcs.
  2. Inhibition of Autophosphorylation: This binding prevents autophosphorylation at critical serine residues necessary for activating downstream signaling pathways involved in DSB repair.
  3. Alteration of Repair Pathway Choice: By inhibiting NHEJ, AZD7648 promotes homologous recombination over non-homologous end joining, thereby increasing the precision of genome editing techniques like CRISPR/Cas9 .

The compound's ability to sensitize cancer cells to radiation and chemotherapy further underscores its potential therapeutic applications.

Physical and Chemical Properties Analysis

AZD7648 exhibits several notable physical and chemical properties:

  • Solubility: It has moderate solubility in aqueous solutions, which is essential for its biological activity.
  • Lipophilicity: The logD value at pH 7.4 is approximately 3.7, indicating favorable lipophilic characteristics that enhance membrane permeability.
  • Stability: The compound shows good metabolic stability in human liver microsomes, an important factor for its pharmacokinetic profile .

These properties contribute to its effectiveness as a therapeutic agent.

Applications

AZD7648 has several promising applications in scientific research and clinical settings:

  1. Genome Editing: Enhances the efficiency and precision of CRISPR/Cas9-mediated gene editing by promoting homologous recombination over non-homologous end joining.
  2. Cancer Therapy: Sensitizes tumors to radiation therapy and chemotherapeutic agents by inhibiting DNA repair mechanisms, potentially improving treatment outcomes for patients with resistant cancers .
  3. Biological Research: Serves as a valuable tool for studying DNA damage response pathways and their implications in various diseases.
Mechanistic Insights into DNA-PK Inhibitor V’s Biochemical Activity

DNA-PK Inhibition: ATP-Competitive Binding and Kinase Selectivity

DNA-PK Inhibitor V (hereafter "Inhibitor V") functions as a potent ATP-competitive inhibitor, binding the catalytic cleft of DNA-PKcs with high specificity. Cryo-EM studies reveal that Inhibitor V occupies the kinase domain through interactions with conserved residues in the ATP-binding pocket, including Lys3753, Tyr3791, and Trp3805 [10]. These interactions induce conformational shifts in the p-loop (residues 3729–3735) and the PIKK regulatory domain (PRD), stabilizing DNA-PKcs in an inactive state [10].

Kinase selectivity profiling demonstrates that Inhibitor V exhibits >100-fold selectivity for DNA-PK over related PIKK family members (ATM, ATR, mTOR) and phosphatidylinositol 3-kinase (PI3K) isoforms at pharmacologically relevant concentrations [9]. This distinguishes it from earlier inhibitors (e.g., NU7441), which showed significant off-target activity against PI3Kα/δ [1].

Table 1: Selectivity Profile of Inhibitor V Across Kinases

KinaseIC₅₀ (nM)Selectivity Ratio vs. DNA-PK
DNA-PK0.61.0
ATM>10,000>16,666
ATR>10,000>16,666
mTOR5,4009,000
PI3Kα67112
PI3Kδ75125

Data derived from biochemical and cellular assays [9] [10].

Modulation of Non-Homologous End Joining (NHEJ) via Ku-DNA Interaction Disruption

Beyond ATP-competitive inhibition, Inhibitor V uniquely disrupts the Ku70/80 heterodimer's DNA-binding capacity. Electrophoretic mobility shift assays (EMSAs) confirm that Inhibitor V prevents Ku from loading onto DNA ends, reducing DNA-PK holoenzyme assembly by >80% at 100 nM [1] [3]. This dual mechanism—kinase inhibition and physical obstruction of DSB recognition—synergistically impairs NHEJ.

In cellular models, Inhibitor V (0.1–1 µM) reduces NHEJ-mediated repair of CRISPR/Cas9-induced DSBs by 60–85%, quantified using integrated reporter assays [1] [8]. Consequently, it enhances the efficacy of DSB-inducing agents (e.g., ionizing radiation) and promotes homology-directed repair (HDR) in gene-editing applications [1].

Table 2: Impact of Inhibitor V on NHEJ Efficiency

Concentration (µM)NHEJ Inhibition (%)HDR Enhancement (Fold)
0.1251.8
0.5623.5
1.0854.2

Data from CRISPR-based repair assays in human cell lines [1] [8].

Impact on Phosphatidylinositol 3-Kinase (PI3K) Isoforms at Supra-Inhibitory Concentrations

At therapeutic concentrations (IC₅₀ < 100 nM), Inhibitor V maintains high specificity for DNA-PK. However, supra-inhibitory doses (>1 µM) exhibit off-target inhibition of Class I PI3K isoforms, particularly PI3Kγ (IC₅₀ = 38 nM) and PI3Kδ (IC₅₀ = 75 nM) [9]. This cross-reactivity arises from structural homology in the ATP-binding pockets of PI3Ks and PIKKs [10].

Notably, Inhibitor V’s affinity for PI3Kα remains low (IC₅₀ = 67 nM), minimizing interference with insulin signaling or metabolic pathways [5] [9]. Such selectivity differentiates it from pan-PI3K inhibitors (e.g., BEZ235), which concurrently target DNA-PK, PI3K, and mTOR [4].

Suppression of DNA Damage Response (DDR) Signaling Pathways

Inhibitor V comprehensively disrupts DDR signaling by:

  • Blocking DNA-PKcs autophosphorylation at Ser2056 and Thr2609, critical for NHEJ progression [8] [10].
  • Attenuating downstream repair effectors:
  • Reduced Artemis nuclease activation [3]
  • Impaired recruitment of XRCC4-DNA ligase IV complexes [8]
  • Inducing synthetic lethality in ATM-deficient cells via unresolved DSBs, leading to mitotic catastrophe [9].

In MYC-driven lymphoma models, combining Inhibitor V with DSB-inducing agents (e.g., doxorubicin) amplifies γH2AX foci persistence (>72 hours) and upregulates pro-apoptotic proteins like BMF [4] [8].

Table 3: Inhibitor V Effects on Key DDR Markers

DDR MarkerChange Post-TreatmentFunctional Consequence
pDNA-PKcs (Ser2056)↓ 90%Loss of kinase activation
γH2AX↑ 4-fold; persistentSustained DSB signaling
53BP1 foci↑ 3.5-foldDefective repair foci resolution
Cleaved caspase-3↑ 6-foldApoptosis induction

Data from immunofluorescence and immunoblotting in cancer cell lines [4] [8] [9].

Properties

CAS Number

404009-46-7

Product Name

DNA-PK Inhibitor V

IUPAC Name

(2-hydroxy-4-morpholin-4-ylphenyl)-phenylmethanone

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

InChI

InChI=1S/C17H17NO3/c19-16-12-14(18-8-10-21-11-9-18)6-7-15(16)17(20)13-4-2-1-3-5-13/h1-7,12,19H,8-11H2

InChI Key

FALILNHGILFDLC-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC(=C(C=C2)C(=O)C3=CC=CC=C3)O

Solubility

Soluble in DMSO

Synonyms

AMA-37; AMA 37; AMA37; ArylMorpholine Analog 37; DNA-PK Inhibitor V;

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2)C(=O)C3=CC=CC=C3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.